molecular formula C9H7ClN2 B1348394 5-Amino-1-chloroisoquinoline CAS No. 374554-54-8

5-Amino-1-chloroisoquinoline

Cat. No.: B1348394
CAS No.: 374554-54-8
M. Wt: 178.62 g/mol
InChI Key: DDELEGMETMZLAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-chloroisoquinoline typically involves the chlorination of isoquinoline followed by amination. One common method includes the reaction of isoquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 1st position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-1-chloroisoquinoline is used as a building block in organic synthesis to create more complex molecules. It serves as an intermediate in the synthesis of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of compounds with anti-cancer, anti-malarial, and anti-inflammatory activities .

Industry: The compound is used in the production of dyes and pigments due to its ability to form stable colored compounds. It is also used in the development of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of 5-Amino-1-chloroisoquinoline in biological systems involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-chloroisoquinoline is unique due to the presence of both an amino group and a chlorine atom on the isoquinoline ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs .

Biological Activity

5-Amino-1-chloroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of amino and chloro substituents enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound derivatives against various pathogens. For instance, a series of synthesized compounds exhibited significant antibacterial activity against resistant Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
This compoundStreptococcus pneumoniae32 µg/mL

These results indicate that modifications to the isoquinoline structure can enhance antimicrobial properties, suggesting further exploration into structure-activity relationships (SAR) is warranted .

Anticancer Activity

The potential anticancer effects of this compound have been explored in various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: Effect on Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in:

  • Reduction in cell viability : Significant decreases were observed in HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
  • Induction of apoptosis : Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptosis.
Cell LineIC50 (µM)Apoptotic Induction (%)
HeLa1545
MCF-72050

These findings suggest that this compound may serve as a promising lead compound for developing new anticancer agents .

Antiviral Activity

Emerging research indicates that this compound derivatives exhibit antiviral properties, particularly against RNA viruses. A study focused on its activity against H5N1 influenza virus demonstrated significant inhibition of viral replication with minimal cytotoxicity to host cells.

Key Findings:

  • Inhibition Rate : The compound showed an inhibition rate of up to 91.2% at optimal concentrations.
  • Cytotoxicity : Low cytotoxicity was observed, with values around 2.4%, indicating a favorable therapeutic index.

These results underscore the potential for developing antiviral therapies based on this scaffold .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Research suggests that it may modulate key signaling pathways involved in cell survival and proliferation, including:

  • Cell cycle regulation : Inhibition of cyclin-dependent kinases (CDKs).
  • Apoptosis pathways : Activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.

Properties

IUPAC Name

1-chloroisoquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDELEGMETMZLAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2Cl)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332698
Record name 5-Amino-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374554-54-8
Record name 5-Amino-1-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-chloroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution (40 ml) of 1-chloro-5-nitroisoquinoline (2.23 g, synthesized according to the method described in J. Med. Chem. 45, 3, 740 (2002)) in ethyl acetate was added with tin(II) chloride dihydrate (12.39 g, Wako Pure Chemical Industries) at room temperature and stirred with heating at 70° C. for 1 hour. The reaction mixture was cooled to room temperature, then added with ice (200 g) and stirred for 0.5 hour. The reaction mixture was filtered through Celite and extracted three times with ethyl acetate (200 ml for each time), and the organic layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=3:1) to obtain the title compound (749 mg).
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
12.39 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1000 mL 3-neck round-bottomed flask containing 1-chloro-5-nitroisoquinoline (Step 1, 8.200 g, 39.3 mmol) was added Iron powder (11.80 g, 211.2 mmol), while under a flow of inert gas. A 3:1 mixture of EtOH/H2O (240 mL), and NH4Cl (1.19 g, 22.4 mmol) were added. The mixture was heated to 80° C., while stirring under inert atmosphere for 1 hour. The oil bath was removed and the mixture was allowed to cool to ambient temperature. The crude material was filtered through a plug of Celite, and the filtrate was concentrated in-vacuo. Recrystallization from DCM/Hexanes, and further washing the solid with hexanes (3×100 mL) afforded a brown crystalline solid, which was titled product (7.015 g, 39.3 mmol). MS (ESI pos. ion) m/z: 179 (M+H). Calc'd Exact Mass for C9H7N2Cl: 178.5
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.19 g
Type
reactant
Reaction Step Three
Name
EtOH H2O
Quantity
240 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol), stannous chloride dihydrate (2.4 g, 0.011 mol), and EtOAc (50 mL) was stirred under reflux under an atmosphere of nitrogen for 3 h. After cooling, the mixture was poured into ice-water and basified to pH 10.0 with aq. Na2CO3. The organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated under vacuum. The residue was purified by column chromatography on silica gel to give the product as a light yellow solid. LC-MS: 3.17 min, 179.2 & 181.2 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Copper (II) acetylacetonate (253 mg) was suspended in ethanol (10 ml) and sodium borohydride (366 mg) was added in one portion. The mixture was stirred for 5 minutes, by which time a black suspension had appeared. A suspension of 1-chloro-5-nitroisoquinoline (Description 47; 1.01 g, 4.84 mmol) in ethanol (20 ml) was then added over 15 minutes whilst cooling in a water bath; the mixture effervesced. The mixture was stirred at room temperature for 1 hour, then more sodium borohydride (160 mg) was added and stirring continued for a further 1 hour. Water (100 ml) was added then the ethanol was evaporated and the mixture extracted with ethyl acetate (3×50 ml). The combined organic layers were dried (Na2SO4) and evaporated. Purification of the residue by flash column chromatography using 5% methanol-dichloromethane as eluant gave the title compound (210 mg).
Quantity
366 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
160 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
253 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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